Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of palladium-catalyzed reactions to construct the bicyclic core. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe to study biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, such as inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure and are used in asymmetric synthesis and as scaffolds for natural product synthesis.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and are used to build libraries of bridged aza-bicyclic structures.
Uniqueness
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in research and industry.
Biological Activity
Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 2059955-60-9) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₃ |
Molecular Weight | 310.3 g/mol |
CAS Number | 2059955-60-9 |
The compound features a bicyclic structure that contributes to its pharmacological activity, particularly in relation to neurodegenerative diseases.
Research indicates that compounds similar to this compound exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is particularly beneficial in treating Alzheimer's disease (AD) .
Neuroprotective Effects
Studies have shown that this compound may possess neuroprotective properties. Its structural motif is similar to known neuroprotective agents, suggesting it could be effective in mitigating cognitive decline associated with neurodegenerative diseases such as AD.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant AChE and BuChE inhibitory activities. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent enzyme inhibition . Such activity suggests potential for development into therapeutic agents for cognitive disorders.
Case Studies
Case Study 1: AChE and BuChE Inhibition
A study focused on a series of pyridinium derivatives reported that certain analogs exhibited strong dual inhibition against AChE and BuChE, with IC50 values ranging from 1.11 μM to 6.76 μM . The structural modifications were crucial for enhancing inhibitory potency, highlighting the importance of the bicyclic framework present in this compound.
Case Study 2: Neuroprotective Mechanisms
Research into the neuroprotective mechanisms of similar compounds has shown that they can reduce amyloid-beta aggregation, a hallmark of AD pathology . This suggests that this compound may not only enhance cholinergic signaling but also protect neuronal integrity against toxic aggregates.
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
benzyl 6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3/c21-17(22-13-14-6-2-1-3-7-14)20-11-9-18(16(12-20)23-18)15-8-4-5-10-19-15/h1-8,10,16H,9,11-13H2 |
InChI Key |
IZMNCOAPHRNROO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1(O2)C3=CC=CC=N3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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